An In-depth Technical Guide to the Fundamental Properties of 4-Aminobenzoic Acid Hydrochloride
An In-depth Technical Guide to the Fundamental Properties of 4-Aminobenzoic Acid Hydrochloride
This guide provides a comprehensive technical overview of 4-Aminobenzoic acid hydrochloride, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, analytical characterization, applications, and safety protocols associated with this compound. The narrative emphasizes the causality behind experimental choices, ensuring a deeper understanding of its practical application.
Nomenclature and Chemical Identity
4-Aminobenzoic acid hydrochloride is the salt form of 4-Aminobenzoic acid (PABA), an organic compound featuring both an amino and a carboxyl functional group attached to a benzene ring in the para position.[1] The addition of hydrochloric acid protonates the basic amino group, forming the hydrochloride salt, which often enhances solubility in aqueous media and improves stability.
Chemical Structure
The structure consists of a central benzene ring with a carboxylic acid group (-COOH) and an ammonium chloride group (-NH3+Cl⁻) at positions 1 and 4, respectively.
Caption: Chemical structure of 4-Aminobenzoic acid hydrochloride.
Physicochemical Properties
The fundamental properties of a compound dictate its behavior in various systems, from reaction kinetics to bioavailability. The hydrochloride salt form modifies these properties compared to the parent PABA molecule.
| Property | Value | Source(s) |
| CAS Number | 22669-27-8 | [2],[3],[4] |
| Molecular Formula | C₇H₇NO₂·HCl | [2],[3] |
| Molecular Weight | 173.60 g/mol | [2],[4] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 82-84 °C | [2] |
| Solubility | Soluble in water; insoluble in alcohol | [2] |
| Storage | Store at 10°C - 25°C in a well-closed container | [2] |
Note: The properties listed are for the hydrochloride salt. The parent compound, 4-Aminobenzoic acid (CAS 150-13-0), has a higher melting point of 187-189 °C and is only slightly soluble in cold water.[5][6]
Synthesis and Purification
The industrial preparation of 4-Aminobenzoic acid, the precursor to the hydrochloride salt, is primarily achieved through the reduction of 4-nitrobenzoic acid.[7][8] The subsequent conversion to the hydrochloride is a standard acid-base reaction.
Synthesis Workflow: From 4-Nitrobenzoic Acid
The most common and efficient synthesis route involves the catalytic hydrogenation of 4-nitrobenzoic acid. This method is preferred due to its high yield and chemoselectivity, meaning the nitro group is reduced without affecting the carboxylic acid moiety.[3][9]
Caption: General workflow for the synthesis of 4-Aminobenzoic acid hydrochloride.
Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis via catalytic hydrogenation.[9]
-
Preparation: In a suitable autoclave, dissolve 4-nitrobenzoic acid and a molar equivalent of sodium hydroxide in water.
-
Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) catalyst to the solution. The catalyst loading is typically a small percentage of the substrate weight.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then introduce hydrogen gas to a pressure of 1-2 MPa.
-
Reaction: Heat the mixture to 60-70°C with stirring. The reaction is monitored by the cessation of hydrogen uptake, typically taking around 2 hours.
-
Catalyst Removal: After cooling, safely vent the hydrogen and purge with nitrogen. Recover the catalyst by filtration. The reusability of the palladium catalyst is a key advantage of this process.
-
Acidification: Acidify the resulting aqueous solution of sodium 4-aminobenzoate to a pH of approximately 3 using concentrated hydrochloric acid. This step simultaneously protonates the carboxylate to the carboxylic acid and the amine to the ammonium chloride salt, causing the product to precipitate.
-
Isolation & Purification: Collect the white solid by filtration, wash with cold water, and dry. For higher purity, the product can be recrystallized.[6] The identity and purity of the final product should be confirmed by melting point analysis and spectroscopic methods.
Analytical Characterization
Rigorous analytical testing is crucial to confirm the identity, purity, and quality of 4-Aminobenzoic acid hydrochloride. High-Performance Liquid Chromatography (HPLC) is a primary technique for quantitative analysis and impurity profiling.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is well-suited for separating 4-Aminobenzoic acid and its related substances. The aromatic nature of the molecule allows for sensitive detection using a UV detector.[10][11]
| Parameter | Typical Value | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | The nonpolar stationary phase effectively retains the aromatic compound. |
| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer (e.g., potassium dihydrogen phosphate) with an acidic pH | The organic solvent elutes the analyte, while the acidic buffer suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[12] |
| Detection | UV at ~270 nm | This wavelength corresponds to a strong absorbance maximum for the PABA chromophore.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate providing good separation efficiency and reasonable run times. |
| Injection Volume | 10-20 µL | A typical volume for analytical HPLC. |
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: Key stretches include those for the O-H of the carboxylic acid, C=O, and N-H bonds of the ammonium group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic aromatic proton signals in the 6-8 ppm region, which are split into two doublets due to the para-substitution pattern. ¹³C NMR provides data on the carbon skeleton.[13]
-
Mass Spectrometry (MS): Provides the molecular weight of the parent molecule (PABA) upon deprotonation/ionization, confirming the mass of the core structure.[7]
Applications in Research and Drug Development
4-Aminobenzoic acid and its derivatives are foundational building blocks in medicinal chemistry and the pharmaceutical industry.[13][14]
Precursor for Local Anesthetics
PABA is a key intermediate in the synthesis of widely used local anesthetics like Benzocaine and Procaine.[8][15] The hydrochloride form is often used in the initial reaction steps. The synthesis involves an esterification reaction of PABA's carboxylic acid group.
Caption: Role of 4-Aminobenzoic acid as a precursor to local anesthetics.
Role in Folate Synthesis
In many bacteria, PABA is an essential precursor for the synthesis of folic acid, a vital coenzyme.[13][16] This metabolic pathway is a classic target for antimicrobial drugs. Sulfonamide antibiotics, for instance, act as competitive inhibitors of the enzyme that incorporates PABA into the folate structure, thereby halting bacterial growth. Research into PABA derivatives continues to explore new antimicrobial agents.[13]
Other Industrial Uses
Beyond pharmaceuticals, PABA and its derivatives are used in the synthesis of azo dyes and as cross-linking agents.[1] It was also historically a primary component in sunscreens due to its ability to absorb UVB radiation, although this use has declined.[1][17]
Safety and Handling
As with any chemical reagent, proper handling of 4-Aminobenzoic acid hydrochloride is essential for laboratory safety.
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[18] Operations that may generate dust should be conducted in a well-ventilated area or a fume hood.[19]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.[18]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[18]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[18]
-
-
Storage: Store in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[2][19] The material can be sensitive to light and air.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[18]
Conclusion
4-Aminobenzoic acid hydrochloride is a versatile and fundamental chemical with significant importance in synthetic chemistry, particularly for the pharmaceutical industry. Its utility as a precursor for anesthetics and its role in crucial bacterial metabolic pathways underscore its relevance in drug development. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is paramount for its effective and safe application in a research and development setting.
References
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